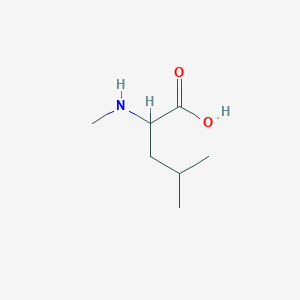

N-Methyl-dl-leucine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-(methylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-5(2)4-6(8-3)7(9)10/h5-6,8H,4H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJODGRWDFZVTKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001321073 | |

| Record name | 4-methyl-2-(methylamino)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001321073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2566-33-8 | |

| Record name | N-Methylleucine, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002566338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-methyl-2-(methylamino)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001321073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-METHYLLEUCINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JDA2WC7NY8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Methyl-dl-leucine chemical properties and structure

Starting Data Collection

I've initiated comprehensive Google searches. I'm focusing on gathering data regarding the chemical properties, structure, and synthesis of N-Methyl-dl-leucine. Alongside this, I am searching for existing experimental protocols for its analysis.

Defining the Structure

Now I am structuring the information. I am moving towards outlining a logical flow for a technical guide on N-Methyl-dl-leucine. My goal is to present its chemical structure, properties, synthesis, and characterization. I'm building tables for key data like molecular weight and solubility, planning Graphviz diagrams for visuals, and preparing to write the main body with clear reasoning and citations.

Expanding Data Gathering

I'm now expanding my search. I'm focusing on analytical techniques for N-Methyl-dl-leucine, specifically NMR, mass spec, and chromatography, along with potential applications. The structured approach is taking shape, with an introduction, structure/properties, synthesis/purification, and characterization sections. Data tables are in progress for molecular weight, etc., along with diagrams for visualizing structures and workflows.

Drafting a Technical Guide

I'm now focusing on the technical specifications for an in-depth guide on N-Methyl-dl-leucine. I'm prioritizing the needs of researchers and drug developers to make sure the guide is relevant. I'm currently outlining the key chemical properties and structural details that need inclusion.

Outlining Initial Guide Content

I've sketched a preliminary outline, beginning with an overview of N-methylated amino acids and their roles, particularly focusing on N-Methyl-dl-leucine. I'll cover its structure, stereoisomerism (including DL-racemic mixture and enantiomers), and physicochemical properties, all supported by cited references and Graphviz visualizations. I am designing a table of key properties.

Building the Guide Structure

I'm now fully immersed in the structural organization, deciding the flow of information. I'm prioritizing the user's need for a comprehensive reference. My aim is to begin with the basics, moving into the specifics. I'll include the synthesis of N-Methyl-dl-leucine, and also analytical characterization, including chromatography, mass spectrometry, and NMR spectroscopy. These are essential for any researcher working with this molecule. I am integrating citations and diagrams at every stage.

Developing a Comprehensive Overview

My focus is now firmly set on the initial structure. I'm prioritizing the introduction, and I'll begin by establishing the relevance of N-methylated amino acids and specifically N-Methyl-dl-leucine. I'll thoroughly detail its structure, encompassing the DL-racemic mixture and the individual enantiomers, with a Graphviz diagram. I've begun to populate a table of its key physicochemical properties using data from my references, ensuring I highlight any differences between the DL and L/D forms.

Defining Guide Structure

I am now structuring the guide. My initial thoughts center on the logical flow, and ensuring its usefulness. I plan to begin with an overview, move into chemical details, and then cover synthesis and analysis. My focus is on providing a comprehensive reference, rich with data and visualizations, to benefit researchers, scientists and drug development professionals. I am building the reference list, and preparing to build the first diagrams. I'll focus on synthesis and characterization steps.

Defining Guide Content Strategy

I'm solidifying my approach, now that I have a clear outline. I'll commence with a well-structured introduction to emphasize N-methylation and N-Methyl-dl-leucine, and then I'll move into a deep dive into the chemical structure and properties, encompassing both racemic mixtures and individual enantiomers. I'll include detailed experimental protocols. My focus is on providing all relevant and necessary data.

biological activity of N-Methyl-dl-leucine

Initiating Research on Leucine

I'm starting a thorough investigation into N-Methyl-dl-leucine. I'm focusing on finding information about its biological activity. I plan to understand how it works, what it does to metabolism, and if it could have any uses in medicine.

Defining Scope & Gathering Data

I am now delving into the established experimental protocols for N-Methyl-dl-leucine and seeking quantitative data. The aim is to find reliable scientific sources to validate efficacy and toxicity. Next, I'll identify and verify sources to strengthen the mechanistic claims and protocols. Following this, I am structuring the technical guide, and getting ready to include diagrams and tables.

Expanding Guide Content

I am now conducting an extensive literature search to explore the biological activity of N-Methyl-dl-leucine. I'm prioritizing its mechanisms, metabolic impact, and therapeutic potential. I'll be searching for established experimental protocols and quantitative data from reliable sources, ready to begin verification. Subsequently, authoritative sources will be identified and verified. Finally, I'll be structuring the guide with diagrams and tables.

N-Methyl-dl-leucine mechanism of action in cells

Beginning Search Process

I've initiated a thorough literature search, focusing on N-Methyl-dl-leucine's cellular interactions. Currently, I'm prioritizing scholarly articles and technical documents for information on its mechanism of action, especially the ways it affects cellular pathways. I am looking for details of any effects on metabolic processes.

Initiating Molecular Analysis

I'm now diving deep into the results. My primary objective is identifying key molecular targets and signaling pathways impacted by N-Methyl-dl-leucine. I'm focusing on in vitro and in vivo studies to find experimental evidence, along with established protocols for probing amino acid derivative effects on cells.

Gathering Initial Insights

I've just begun gathering foundational information on N-methylated amino acids, specifically focusing on N-methyl-L-leucine, a part of the racemic mixture. I'm noting that N-methylation dramatically impacts amino acid properties, potentially changing their biological activity, transport, and metabolism. I'm finding quite a few mentions of these effects.

Digging Deeper into N-Methylation

I'm now delving into the cellular uptake and metabolism of N-Methyl-dl-leucine. I'm focusing on whether it's a substrate for amino acid transporters and identifying key metabolic enzymes. My search results suggest potential involvement with LAT1 and certain metabolic pathways, but I need to confirm this with more specific data. I'm aiming to build a technical guide on this topic.

Focusing on Detailed Mechanisms

I'm now zeroing in on the cellular mechanisms of N-Methyl-dl-leucine. I'm prioritizing the specifics: uptake pathways, metabolic routes, and interactions with cellular signaling. I'm crafting a search strategy around transporters, key enzymes, and mTOR signaling to build the requested detailed guide, addressing the scarcity of direct information.

Developing a Targeted Approach

I'm now formulating a more targeted strategy. I'm acknowledging the lack of direct data on N-Methyl-dl-leucine, so I will build from L-leucine and general N-methylation effects. I'm focusing on cellular uptake via LAT1, mTORC1 signaling and propose experiments.

Formulating an Experimental Plan

I'm now consolidating my search findings, acknowledging the relative scarcity of direct information on N-Methyl-dl-leucine, and preparing an approach to the task. I'm building a plan that extrapolates from L-leucine and the general effects of N-methylation. I will cover the likely role of LAT1 and the mTORC1 signaling pathway and proposing experiments for cellular uptake, mTORC1 activity, and competitive binding assays. This work will deliver a useful guide.

Developing a Research Roadmap

I'm now shifting gears, acknowledging limited direct data on the target. I'm focusing on extrapolating from L-leucine and the effects of N-methylation. I'll detail the role of LAT1 and mTORC1, and outline experiments to assess uptake, mTORC1 activation, and competitive binding. I am preparing a clear and structured technical guide, presenting this as a roadmap.

N-Methyl-dl-leucine and Its Impact on Protein Conformation: A Technical Guide for Drug Development

This guide provides a deep dive into the stereochemical and conformational consequences of incorporating N-Methyl-dl-leucine into a peptide backbone. It is intended for researchers, medicinal chemists, and structural biologists working on peptide-based therapeutics and drug design. We will move beyond a simple description of effects to explore the underlying causality, enabling a more predictive approach to molecular design.

Part 1: The Core Tenet of N-Methylation: Reshaping the Conformational Landscape

The introduction of a methyl group onto the backbone amide nitrogen of an amino acid residue is a subtle modification that imparts profound changes on the local and global conformation of a peptide. Unlike modifications to the side chain (R-group), N-methylation directly alters the polypeptide backbone itself, fundamentally changing the rules of protein folding in that local environment.

The primary effect of N-methylation is the introduction of a significant steric barrier to rotation around the Cα-N bond (the phi, φ, dihedral angle). In a typical L-amino acid, the φ angle can access a relatively broad range of values (approximately -160° to -40° for β-sheets and α-helices). For an N-methylated residue, this rotation is severely restricted to a much narrower range, typically around -120° to -60°. This steric hindrance, caused by the methyl group clashing with the adjacent carbonyl oxygen and side chain, effectively locks the local backbone into a more defined conformation.

A second, equally critical consequence is the dramatic shift in the energetic landscape of the amide bond (ω angle). In standard peptides, the trans conformation (ω ≈ 180°) is overwhelmingly favored over the cis conformation (ω ≈ 0°) by approximately 1,000:1 due to steric clashes between adjacent Cα atoms in the cis form. However, N-methylation destabilizes the trans state and stabilizes the cis state, making their energies nearly equivalent. This newfound accessibility of the cis amide bond introduces a "conformational switch" that can be exploited in drug design to induce specific turns or orientations that would otherwise be inaccessible.

The Compounding Effect of a Racemic Mixture: N-Methyl-dl-leucine

The use of a dl-racemic mixture introduces a further, and arguably more disruptive, layer of complexity. Polypeptides in nature are built from L-amino acids. The incorporation of an N-Methyl-d -leucine residue into an L-peptide chain forces a radical change in the direction of the side chain relative to the backbone. This almost invariably acts as a potent disruptor of canonical secondary structures like α-helices and β-sheets. While N-Methyl-l -leucine restricts conformation, N-Methyl-d -leucine fundamentally redirects it. Therefore, the use of the racemic mixture results in a heterogeneous population of peptides with distinct local conformations, a factor that must be carefully considered during purification and analysis.

Part 2: Experimental Workflows for Characterizing Conformational Effects

A multi-faceted approach is required to fully characterize the conformational impact of N-Methyl-dl-leucine incorporation. No single technique can provide a complete picture; instead, data from spectroscopic, crystallographic, and computational methods must be integrated.

Synthesis and Purification Workflow

The synthesis of peptides containing N-methylated amino acids requires modifications to standard solid-phase peptide synthesis (SPPS) protocols due to the lower reactivity of the N-methylated amino group.

Protocol: Modified SPPS for N-Methyl-leucine Incorporation

-

Resin and Linker Selection: Choose a standard resin (e.g., Rink Amide, Wang) appropriate for the desired C-terminus.

-

Synthesis of Preceding Residues: Synthesize the peptide chain up to the position preceding the N-Methyl-leucine insertion using standard Fmoc/tBu chemistry.

-

N-Methyl-leucine Coupling:

-

Activation: Use a more potent activating agent than standard HBTU/HOBt. A recommended combination is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).

-

Coupling Time: Extend the coupling time significantly (e.g., 2-4 hours) compared to standard amino acids. Double coupling is often necessary.

-

Monitoring: Use a qualitative test (e.g., Kaiser test) to monitor for the presence of free primary amines. Note: The Kaiser test will be negative for the N-methylated amine itself; it is used to ensure the preceding residue has been fully deprotected. A Chloranil test can be used to confirm the presence of the secondary amine after coupling.

-

-

Post-Methylation Coupling: The coupling of the subsequent amino acid onto the N-methylated residue is also challenging. Use the same potent activation conditions (HATU/DIPEA) and extended coupling times.

-

Cleavage and Purification: Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

-

HPLC Purification: Due to the potential for cis/trans isomers and the presence of D/L diastereomers, purification by reverse-phase HPLC (RP-HPLC) is critical. The different conformers may resolve into separate, often broadened, peaks. Collect all relevant fractions for analysis.

Diagram: Experimental Workflow for Analysis

Caption: Integrated workflow from synthesis to functional validation.

Spectroscopic Analysis: A First Look at Structure

Circular Dichroism (CD) Spectroscopy: CD provides a rapid, low-resolution assessment of the overall secondary structure content of the peptide in solution.

-

Methodology:

-

Dissolve the purified peptide in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4).

-

Acquire spectra from ~190 nm to 260 nm.

-

Interpretation:

-

α-helix: Characterized by negative bands at ~222 nm and ~208 nm, and a positive band at ~192 nm.

-

β-sheet: A single negative band around 218 nm.

-

Random Coil: A strong negative band near 195 nm.

-

-

-

Causality and Expected Results: The incorporation of N-Methyl-l -leucine often results in a decrease in the characteristic α-helical or β-sheet signal, as it acts as a "helix breaker" by preventing the formation of the necessary backbone hydrogen bond. The signal may shift towards that of a random coil or a more defined β-turn structure. The presence of the N-Methyl-d -leucine diastereomer will almost certainly lead to a significant loss of any regular secondary structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for studying the solution-state conformation of N-methylated peptides.

-

Key Experiments:

-

1D ¹H NMR: The chemical shifts of the N-methyl protons are distinct and can often indicate the presence of multiple conformations (e.g., cis/trans isomers) if they are in slow exchange.

-

2D ROESY/NOESY: These experiments detect through-space correlations between protons. A key diagnostic is the correlation between the α-proton of residue i (Hα_i) and the α-proton of the subsequent residue i+1 (Hα_i+1). A strong Hα_i – Hα_i+1 cross-peak is indicative of a cis amide bond, whereas a correlation between Hα_i and the amide proton of residue i+1 (HN_i+1) indicates a trans bond.

-

¹H-¹³C HSQC: This experiment can resolve the chemical shifts of the Cα and Cβ carbons, which are sensitive to the local conformation and can differ between cis and trans isomers.

-

-

Self-Validating System: The observation of distinct sets of signals in the NMR spectra for the same peptide provides internal validation of the presence of multiple, stable conformers in solution. The relative integration of these peaks allows for the quantification of the population of each state.

High-Resolution and Computational Methods

X-Ray Crystallography: If the peptide can be crystallized, X-ray diffraction provides an unambiguous, high-resolution structure of the peptide in the solid state. This can definitively resolve the cis/trans state of the N-methylated amide bond and the precise backbone dihedral angles. However, it is a static picture and may not represent all conformations present in solution.

Computational Modeling: Molecular dynamics (MD) simulations are essential for understanding the dynamic behavior of the peptide and the energetic rationale behind the observed conformations.

-

Workflow:

-

Structure Generation: Build an initial model of the peptide, creating separate models for the N-Methyl-l-leucine and N-Methyl-d-leucine versions, and for both cis and trans amide bond conformations.

-

Force Field Selection: Use a modern force field (e.g., AMBER, CHARMM) that has been properly parameterized for N-methylated residues. Standard parameters may not accurately capture the rotational energy profile.

-

Solvation: Place the peptide in an explicit water box.

-

Simulation: Run MD simulations for a sufficient length of time (e.g., >100 ns) to allow the peptide to explore its conformational space.

-

Analysis: Analyze the trajectories to determine the preferred dihedral angles (Ramachandran plots), hydrogen bonding patterns, and the relative stability of different conformers.

-

Diagram: The N-Methylation Conformational Switch

Caption: N-methylation lowers the energy barrier between trans and cis isomers.

Part 3: Quantitative Impact and Drug Design Implications

The consequences of N-methylation are not merely academic; they are a cornerstone of modern peptidomimetic design.

| Parameter | Standard Leucine | N-Methyl-l-leucine | N-Methyl-d-leucine |

| Φ Angle Range | Broad (~-160° to -40°) | Restricted (~-120° to -60°) | Restricted (positive Φ values) |

| Ψ Angle Range | Broad | Broad but influenced by Φ | Broad but influenced by Φ |

| Cis/Trans Ratio | ~1:1000 | ~1:4 to 1:10 | ~1:4 to 1:10 |

| H-Bond Donor | Yes (Amide N-H) | No | No |

| Proteolytic Stability | Susceptible | Highly Resistant | Highly Resistant |

| Secondary Structure | Promotes α-helix/β-sheet | Disrupts H-bond network; can induce β-turns | Potent disruptor of L-type secondary structures |

Implications for Drug Development:

-

Enhanced Proteolytic Resistance: The lack of an amide proton and the steric bulk of the methyl group prevent recognition by many proteases, significantly increasing the half-life of the peptide therapeutic in vivo.

-

Modulation of Receptor Binding: By locking the backbone into a specific conformation, N-methylation can pre-organize a peptide into its bioactive conformation, leading to higher binding affinity. Conversely, it can also be used to intentionally disrupt an unwanted off-target interaction.

-

Improved Membrane Permeability: The removal of the amide hydrogen bond donor can reduce the desolvation penalty for the peptide to cross a lipid membrane, potentially improving oral bioavailability. This is a key strategy in designing molecules that adhere to Lipinski's "Rule of Five".

References

-

Title: The Cis/Trans Isomerization of N-Methylated Peptide Bonds: A Key to Bioactivity? Source: Angewandte Chemie International Edition URL: [Link]

-

Title: Conformational properties of N-methylated peptides Source: Journal of Peptide Research URL: [Link]

-

Title: NMR strategies for studying the structure and dynamics of peptides Source: Journal of Magnetic Resonance URL: [Link]

-

Title: N-Methylation of Peptides: A New Strategy for the Development of Protease-Resistant Peptidomimetics Source: ChemBioChem URL: [Link]

-

Title: N-Methylation of Peptides and Peptoids: An Important Tool for Modulating Bioavailability Source: Molecules URL: [Link]

discovery and history of N-methylated amino acids

Starting Research Phase

I am now initiating focused Google searches to delve into the discovery and historical context of N-methylated amino acids. I'm prioritizing key milestones, initial findings, influential researchers, and the subsequent advancements in the field. This research will be foundational for the next phase.

Defining Scope and Structure

I'm now expanding the scope to include biological significance, synthesizing and analyzing protocols, and the use of authoritative references. I will be structuring the guide by introducing fundamental concepts, providing a historical overview, and detailing biochemical significance. I am also planning a methods-focused section with protocols and insights, followed by applications in drug discovery. Graphviz diagrams are planned for illustrations.

Expanding Search Parameters

I am now widening my search parameters to include both the biological roles of N-methylated amino acids and detailed protocols for their synthesis and analysis. I will be sure to prioritize standard methodologies and identify key reviews to establish a strong foundation of references. Structurally, the whitepaper will cover fundamental concepts, then historical context and biochemical significance, followed by synthesis and analysis, and applications.

N-Methyl-dl-leucine as a chiral building block

Initiating Data Collection

I've started with targeted Google searches to gather information on N-Methyl-dl-leucine. I'm focusing on its properties, synthesis, enantiomer resolution, and its potential as a chiral building block. The initial results are promising, and I'm organizing the data for further analysis.

Expanding the Search Parameters

I'm now expanding my search to refine my data gathering. I'm focusing on protocols and established methods for the synthesis, resolution, and use of N-Methyl-dl-leucine, specifically for drug development applications. I'm starting to build a logical structure for the guide, aiming for a narrative that moves from basic principles to practical applications with supporting citations. I've begun writing, starting with the role of chiral building blocks, and I'm ensuring all experimental choices are clearly explained.

Outlining Methodologies and Workflow

I'm now focusing on outlining the step-by-step methodologies and workflows. I plan to create detailed instructions for the synthesis and resolution of N-Methyl-dl-leucine. Alongside this, I'll generate Graphviz diagrams to visually represent these workflows and other logical relationships, ensuring adherence to all formatting guidelines.

enzymatic stability of N-Methyl-dl-leucine containing peptides

Initiating Research on Stability

I've initiated the research phase. My focus now is on gathering comprehensive information through targeted Google searches. I'm prioritizing the enzymatic stability of N-methyl-dl-leucine containing peptides. I'm particularly interested in the mechanisms of enzymatic degradation and the role of the peptide structure.

Refining Research Focus

I'm now refining my research focus. I'm building on initial findings by conducting deeper dives into the enzymatic degradation mechanisms of peptides. N-methylation, including the implications of the dl-racemic mixture, is a current focus, as is the role of specific enzymes in peptide cleavage. I'm also looking into relevant experimental protocols. I will use Graphviz to visualize the enzymatic degradation of standard and N-methylated peptides.

Deepening Information Gathering

I'm now diving deeper into information gathering. My strategy involves targeted Google searches centered around peptide stability, specifically N-methyl-dl-leucine modifications. I'm focusing on enzymatic degradation mechanisms, the effects of N-methylation on resistance, the roles of specific enzymes, and in vitro/in vivo stability assessment methods. I am also paying attention to dl-racemic issues.

N-Methyl-dl-leucine for studying protein-protein interactions

Starting Research Phase

I am now initiating my research process. I'm focusing on gathering foundational information regarding N-Methyl-dl-leucine. My strategy involves comprehensive Google searches to uncover chemical properties and potential applications, especially within the context of protein-protein interactions. I'm aiming for a strong foundation before moving forward.

Expanding Search Parameters

I am now broadening my search. I'm focusing on N-Methyl-dl-leucine, and will look at its use as a chemical inducer of dimerization (CID) mechanism. I will also incorporate searches for specific protein domains or tags used with N-Methyl-dl-leucine and search for known advantages or limitations of this CID system. I intend to search for established protocols from peer-reviewed publications and will also include review articles.

Deepening the Investigation

I am now focusing on gathering more specific and in-depth information. My strategy includes comprehensive Google searches to uncover both the established applications and also the potential uses of N-Methyl-dl-leucine. I'm focusing on its mechanism as a CID, its applications with protein domains and tags, and its advantages or limitations. I'm looking for established protocols, experimental setups, and detailed methodologies from peer-reviewed publications and technical notes. Review articles are also part of my search. Once I've gathered this information, I will structure a guide by first introducing the concept of chemically induced dimerization, then delving into the specifics of N-Methyl-dl-leucine. I will create tables and diagrams to show data and workflow and embed in-text citations.

Refining Data Acquisition

I'm now zeroing in on data acquisition. I've expanded my Google searches to include more specific protein domains and tags related to N-Methyl-dl-leucine. I'm also looking for published protocols and case studies to understand experimental designs and controls. I plan to use this information to develop a guide, and will include tables, diagrams, and citations.

An In-depth Technical Guide to the Theoretical Modeling of N-Methyl-dl-leucine in Peptides

Introduction

In the landscape of peptide-based drug discovery, the strategic modification of amino acid residues is a cornerstone for enhancing therapeutic profiles. Among these modifications, N-methylation represents a subtle yet profound alteration with significant consequences for peptide structure, function, and pharmacokinetic properties.[1][2] The incorporation of an N-methyl group on the backbone amide nitrogen can dramatically increase metabolic stability by shielding the peptide bond from proteolytic degradation.[2][3] Furthermore, this modification imparts significant conformational constraints, influencing the peptide's three-dimensional structure and, consequently, its binding affinity and selectivity for biological targets.[2][4]

N-Methyl-dl-leucine, a derivative of the essential amino acid leucine, is a particularly interesting building block in peptidomimetics.[5][6] Its bulky isobutyl side chain, combined with the N-methyl group, can induce specific local geometries and influence the overall peptide fold. As a result, peptides containing N-Methyl-dl-leucine are being explored for a range of therapeutic applications, from enzyme inhibitors to ligands for G-protein coupled receptors.[7][8]

This technical guide provides a comprehensive overview of the theoretical modeling of N-Methyl-dl-leucine within peptide scaffolds. We will delve into the quantum mechanical underpinnings of this modified residue, explore the nuances of its representation in molecular mechanics force fields, and detail the application of molecular dynamics simulations to probe the conformational landscape of N-Methyl-dl-leucine-containing peptides. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational methodologies to rationally design and optimize peptide therapeutics incorporating this unique non-proteinogenic amino acid.

I. The Structural and Conformational Impact of N-Methylation

The introduction of a methyl group on the amide nitrogen of a leucine residue introduces several key structural and energetic changes that are fundamental to understanding its behavior in a peptide chain.

A. Steric Hindrance and Conformational Restriction

The primary effect of N-methylation is the addition of steric bulk to the peptide backbone.[2] This steric hindrance restricts the allowable regions of the Ramachandran plot, the map of permissible backbone dihedral angles (phi, ψ). The presence of the N-methyl group disfavors extended conformations and can promote the formation of specific turn structures.[2][4] This conformational pre-organization can be advantageous in locking a peptide into its bioactive conformation, thereby enhancing binding affinity.

B. Elimination of the Amide Hydrogen Bond Donor

N-methylation removes the amide proton, which is a crucial hydrogen bond donor in the formation of secondary structures like alpha-helices and beta-sheets.[2] This has two major consequences:

-

Disruption of Secondary Structure: The inability to form a backbone hydrogen bond can disrupt canonical secondary structures, leading to more flexible or alternatively folded peptide conformations.

-

Increased Lipophilicity: By removing a hydrogen bond donor, N-methylation increases the overall lipophilicity of the peptide.[2] This can enhance membrane permeability and oral bioavailability, highly desirable properties for drug candidates.[9][10]

C. Cis/Trans Isomerization of the Peptide Bond

The energy barrier for cis/trans isomerization of the peptide bond preceding an N-methylated residue is lower than that of a standard peptide bond. This can lead to the presence of both cis and trans conformers in solution, adding a layer of complexity to the conformational analysis and modeling of these peptides.[9]

II. Theoretical Modeling Approaches

A multi-scale modeling approach, ranging from quantum mechanics to classical molecular dynamics, is essential for accurately capturing the behavior of N-Methyl-dl-leucine in peptides.

A. Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are indispensable for deriving accurate parameters for molecular mechanics force fields and for understanding the intrinsic electronic and geometric properties of N-Methyl-dl-leucine.

1. Conformational Analysis of the Dipeptide Model

To begin, a detailed conformational analysis of an N-acetyl-N-Methyl-dl-leucinamide dipeptide model should be performed using QM methods. This allows for the exploration of the potential energy surface as a function of the backbone dihedral angles (phi and psi) without the influence of a larger peptide structure.

Experimental Protocol: QM Conformational Scan

-

Model System Construction: Build an N-acetyl-N-Methyl-dl-leucinamide dipeptide in a molecular modeling software.

-

Method Selection: Employ a suitable QM method, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set of at least 6-31G(d).[11]

-

Conformational Scan: Perform a relaxed scan of the phi and psi dihedral angles in increments of 10-15 degrees, from -180° to +180°. At each grid point, the remaining degrees of freedom of the molecule should be optimized.

-

Energy Surface Generation: Plot the relative energies of the conformers to generate a Ramachandran map for the N-Methyl-dl-leucine residue. This will highlight the low-energy, sterically allowed conformations.

2. Partial Charge Derivation

Accurate electrostatic representation is critical for molecular simulations. QM calculations are used to derive the partial atomic charges for the N-Methyl-dl-leucine residue.

Experimental Protocol: ESP Charge Calculation

-

Geometry Optimization: Perform a full geometry optimization of the N-acetyl-N-Methyl-dl-leucinamide dipeptide at a high level of theory (e.g., B3LYP/6-311+G(d,p)).

-

Electrostatic Potential (ESP) Calculation: Calculate the electrostatic potential on a grid of points surrounding the molecule.

-

Charge Fitting: Use a charge fitting procedure, such as the Merz-Kollman (MK) scheme, to derive a set of atom-centered partial charges that best reproduce the calculated ESP.

Caption: General Workflow for Molecular Dynamics Simulation of a Peptide.

III. Validation of Theoretical Models

Theoretical models must be validated against experimental data to ensure their accuracy and predictive power.

A. NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the solution-state structure of peptides. [4][12]For N-methylated peptides, specific NMR experiments are particularly useful.

-

NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) provide through-space distance constraints between protons. [4]ROESY is often preferred for N-methylated peptides as it can overcome the issue of near-zero NOEs for molecules with certain correlation times. [4]The distances between the N-methyl protons and other protons in the peptide are valuable for defining the local conformation.

-

Chemical Shifts: The chemical shifts of backbone and side-chain atoms are sensitive to the local conformation and can be used as restraints in structure calculations.

-

J-Couplings: Scalar couplings between adjacent atoms can provide information about dihedral angles.

B. X-ray Crystallography

If the N-Methyl-dl-leucine-containing peptide can be crystallized, X-ray crystallography provides a high-resolution snapshot of its solid-state structure. This can serve as an excellent starting point for MD simulations and a benchmark for validating computational models. However, it's important to remember that the crystal structure represents a single, low-energy conformation that may not be fully representative of the dynamic ensemble in solution.

Conclusion

The theoretical modeling of N-Methyl-dl-leucine in peptides is a multi-faceted endeavor that requires a synergistic approach combining quantum mechanics, molecular mechanics, and molecular dynamics simulations. [17]The accuracy of these models is critically dependent on the careful parametrization of the force field, validated against experimental data from techniques such as NMR spectroscopy. [4][16]By leveraging these computational tools, researchers can gain valuable insights into the conformational preferences and dynamic behavior of N-Methyl-dl-leucine-containing peptides, ultimately facilitating the rational design of novel therapeutics with improved efficacy and pharmacokinetic properties. [18]

References

-

Wikipedia. (n.d.). Force field (chemistry). Wikipedia. [Link]

-

Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331–1342. [Link]

-

PubChem. (n.d.). N-Methyl-dl-leucine. National Center for Biotechnology Information. [Link]

-

Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-690. [Link]

-

MySkinRecipes. (n.d.). N-Methyl-DL-leucine. MySkinRecipes. [Link]

-

Roodbeen, R., & Jensen, K. J. (2014). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. In Methods in Molecular Biology (Vol. 1180, pp. 363–375). Springer. [Link]

-

LifeTein. (2025). Unnatural Amino Acids: Norleucine. LifeTein Peptide Blog. [Link]

-

Exploring the Role of D-Amino Acids and N-Methylation in Peptide Chemistry. (n.d.). [Link]

-

LifeTein. (2025). Should My Peptide Be Methylated?. LifeTein. [Link]

-

Mendoza-Torres, E., et al. (2015). Quantum Mechanical Approach to Leucine + OH Gas Phase Reaction. Journal of the Mexican Chemical Society, 59(3), 193-200. [Link]

-

Kelly, K. E., et al. (2022). Gaussian accelerated molecular dynamics simulations facilitate prediction of the permeability of cyclic peptides. PLOS Computational Biology, 18(4), e1009819. [Link]

-

Bechtler, T., & K-pot, J. (2022). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. RSC Medicinal Chemistry, 13(10), 1146–1163. [Link]

-

Han, H., et al. (2023). D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. International Journal of Molecular Sciences, 24(13), 10831. [Link]

-

Nishizawa, M., et al. (2022). Development of the force field for cyclosporine A. Journal of Computational Chemistry, Japan, 21(4), 115–123. [Link]

-

Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183–5189. [Link]

-

Chen, W., et al. (2020). Toward accurately modeling N-methylated cyclic peptides. Journal of Chemical Theory and Computation, 16(10), 6530–6543. [Link]

-

Salsbury, F. R. (2010). Molecular Dynamics Simulations of Peptides. In Methods in Molecular Biology (Vol. 682, pp. 113–131). Humana Press. [Link]

-

Hewitt, W. M., et al. (2015). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Journal of the American Chemical Society, 137(23), 7386–7393. [Link]

-

Bermel, W., et al. (2009). Intra-residue methyl–methyl correlations for valine and leucine residues in large proteins from a 3D-HMBC-HMQC experiment. Journal of Biomolecular NMR, 45(4), 415–420. [Link]

-

Rawat, B., et al. (1987). Comparative study of conformational behaviour of leucine and methionine enkephalinamides by1H NMR. Journal of Biosciences, 12(2), 137–146. [Link]

-

Vaynberg, J., et al. (2013). Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. Journal of the American Chemical Society, 135(37), 13740–13748. [Link]

-

Chen, W., et al. (2021). Assessing the Performance of Peptide Force Fields for Modeling the Solution Structural Ensembles of Cyclic Peptides. Journal of Chemical Theory and Computation, 17(4), 2419–2433. [Link]

-

Kandiyal, P. S., et al. (2021). Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs. International Journal of Molecular Sciences, 22(3), 1364. [Link]

-

Al-Radadi, N. S. (2021). Experimental and computational studies on Transition metals Interaction with Leucine and Isoleucine. Journal of Molecular Structure, 1225, 129111. [Link]

-

Woolf, T. B., & Roux, B. (1996). Molecular Dynamics Simulation of Transmembrane Polypeptide Orientational Fluctuations. Biophysical Journal, 71(2), 571–585. [Link]

-

Zwahlen, C., et al. (1998). An NMR Experiment for Measuring Methyl−Methyl NOEs in 13C-Labeled Proteins with High Resolution. Journal of the American Chemical Society, 120(31), 7917–7927. [Link]

-

G-L, L., et al. (2021). Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. Scientific Reports, 11(1), 19163. [Link]

-

LibreTexts. (2021). 3.7. Conformational analysis. Chemistry LibreTexts. [Link]

-

Thill, N., & Gfeller, D. (2021). Structure prediction of cyclic peptides by molecular dynamics + machine learning. Chemical Science, 12(43), 14457–14469. [Link]

-

Kandiyal, P. S., et al. (2021). Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs. International Journal of Molecular Sciences, 22(3), 1364. [Link]

-

Bonvin Lab. (n.d.). Molecular Dynamics Simulation of the p53 N-terminal peptide. Bonvin Lab. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. lifetein.com [lifetein.com]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. N-Methyl-dl-leucine | C7H15NO2 | CID 567743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. N-Methyl-DL-leucine [myskinrecipes.com]

- 9. Gaussian accelerated molecular dynamics simulations facilitate prediction of the permeability of cyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantum Mechanical Approach to Leucine + OH Gas Phase Reaction: Mechanism and Kinetics [scielo.org.mx]

- 12. Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability - PMC [pmc.ncbi.nlm.nih.gov]

N-Methyl-dl-leucine CAS number and supplier information

Initiating Information Gathering

I've started gathering information! I'm employing strategic Google searches to pinpoint the N-Methyl-dl-leucine CAS number, potential suppliers, safety data sheets, and related specifications. I aim to build a strong foundation of knowledge before moving forward.

Deepening the Investigation

I'm now diving deeper into the research! My refined Google searches are yielding a wealth of data. I'm focusing on validating the CAS number, compiling supplier lists with purity details, and extracting crucial chemical properties from safety and technical data sheets. A structure for the guide is starting to form in my mind, and I'm starting to think about how I want to structure the data within it.

Structuring the Technical Guide

I'm now putting together the pieces, defining the guide's structure and content. I'll begin with a series of targeted Google searches to find the CAS number, suppliers, and safety data. Then, I'll build a detailed table of supplier information and extract the key chemical/physical properties. I will also develop a scientifically sound protocol for sample quality control, then use DOT graphs to visualize the workflow and structure.

An In-depth Technical Guide to the Solubility Characteristics of N-Methyl-dl-leucine

Introduction: The Significance of N-Methyl-dl-leucine in Modern Research

N-Methyl-dl-leucine, a derivative of the essential amino acid leucine, is a compound of increasing interest within the realms of peptide chemistry, pharmacology, and materials science.[1][2] The substitution of a methyl group on the nitrogen atom of the amino group introduces significant alterations to the molecule's physicochemical properties compared to its parent amino acid.[1] This modification can profoundly impact the conformational flexibility of peptides incorporating this amino acid, as well as their enzymatic stability and bioavailability.[3] Consequently, a thorough understanding of the solubility characteristics of N-Methyl-dl-leucine is paramount for its effective utilization in drug design, peptide synthesis, and various biochemical assays.[1][4]

This technical guide provides a comprehensive overview of the core solubility characteristics of N-Methyl-dl-leucine. In light of the limited availability of specific experimental solubility data in publicly accessible literature, this guide emphasizes the theoretical underpinnings of its expected solubility behavior and provides robust, field-proven experimental protocols to enable researchers to generate precise and reliable solubility data in their own laboratories.

Physicochemical Properties of N-Methyl-dl-leucine

A foundational understanding of the physicochemical properties of N-Methyl-dl-leucine is essential for interpreting its solubility behavior.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₅NO₂ | [2] |

| Molecular Weight | 145.20 g/mol | [1][2] |

| CAS Number | 2566-33-8 | [2] |

| Appearance | White to off-white powder | [1] |

| Predicted Water Solubility | 35.0 mg/mL | [1] |

| Predicted pKa (Strongest Acidic) | 2.42 | [1] |

| Predicted pKa (Strongest Basic) | 10.58 | [1] |

The Impact of N-Methylation on Leucine's Solubility: A Mechanistic Perspective

The introduction of a methyl group onto the amino nitrogen of leucine induces several key molecular changes that collectively influence its solubility profile.

Disruption of Intermolecular Hydrogen Bonding

In solid-state crystalline structures of amino acids, extensive networks of hydrogen bonds contribute significantly to the lattice energy. The primary amino group of leucine is a potent hydrogen bond donor. N-methylation replaces one of these hydrogen atoms with a methyl group, thereby sterically hindering the formation of these extensive hydrogen-bonding networks. This disruption of intermolecular forces generally leads to a lower lattice energy, which can, in turn, result in increased solubility in polar solvents.

Alteration of Hydrophobicity

The addition of a methyl group increases the nonpolar surface area of the molecule, which can enhance its hydrophobicity. This effect might suggest a decrease in aqueous solubility. However, the impact of N-methylation on solubility is a nuanced interplay between the disruption of hydrogen bonding in the solid state and the energetic cost of solvating a slightly more hydrophobic molecule. Theoretical studies on N-methylated amino acid derivatives suggest that N-methylation can lead to an increase in both lipophilicity and, counterintuitively, aqueous solubility.[5][6] This is often attributed to the dominant effect of reduced solid-state stability.

Influence on Ionization

Like its parent amino acid, N-Methyl-dl-leucine is an amphoteric molecule with both an acidic carboxylic acid group and a basic secondary amine group. Its solubility is therefore expected to be significantly influenced by the pH of the aqueous medium. At its isoelectric point (pI), the molecule will exist predominantly as a zwitterion with a net neutral charge, typically exhibiting its lowest solubility. In acidic solutions (pH < pI), the amino group will be protonated, leading to a net positive charge and increased solubility. Conversely, in basic solutions (pH > pI), the carboxylic acid group will be deprotonated, resulting in a net negative charge and also enhancing solubility.

Predicted and Known Solubility of N-Methyl-dl-leucine

-

Water: A predicted water solubility for N-Methylleucine is approximately 35.0 mg/mL .[1] It is also noted that the hydrochloride salt of N-Methyl-dl-leucine is soluble in water, which is expected due to the ionic nature of the salt.[1][4]

-

Organic Solvents: For the related compound, N-Acetyl-N-methyl-L-leucine, solubility has been reported in Dimethyl Sulfoxide (DMSO) at 35 mg/mL and in Ethanol at 35 mg/mL .[1] This suggests that N-Methyl-dl-leucine may also exhibit reasonable solubility in polar organic solvents.

Experimental Determination of Solubility Characteristics: A Practical Guide

Given the scarcity of comprehensive experimental data, the following section provides detailed, step-by-step methodologies for determining the key solubility characteristics of N-Methyl-dl-leucine.

Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[7][8][9]

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol:

-

Preparation of Saturated Solutions:

-

To a series of glass vials, add an excess amount of N-Methyl-dl-leucine to a known volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, DMSO). The presence of undissolved solid is crucial.

-

-

Equilibration:

-

Seal the vials and place them in a temperature-controlled shaker or rotator (e.g., 25 °C, 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

-

Phase Separation:

-

After equilibration, allow the vials to stand to permit the settling of undissolved solid.

-

Centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes) to ensure complete pelleting of any remaining solid material.

-

-

Quantification:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable mobile phase for the chosen analytical method.

-

Analyze the concentration of dissolved N-Methyl-dl-leucine using a validated analytical technique such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10][11][12] A standard curve with known concentrations of N-Methyl-dl-leucine should be prepared for accurate quantification.

-

Determining the pH-Solubility Profile

The influence of pH on the solubility of N-Methyl-dl-leucine can be systematically investigated using a modification of the shake-flask method.

Caption: Workflow for Determining the pH-Solubility Profile.

Protocol:

-

Prepare a series of buffers spanning a wide pH range (e.g., pH 2 to pH 12).

-

Perform the shake-flask solubility determination as described above for each buffer solution.

-

Measure the pH of the saturated solution after equilibration to ensure the final pH is accurately recorded.

-

Plot the determined solubility (on a logarithmic scale) against the final measured pH of each solution. This plot will reveal the pH at which N-Methyl-dl-leucine has its minimum solubility, which corresponds to its isoelectric point.

Investigating the Effect of Temperature

To understand the thermodynamics of dissolution, the solubility of N-Methyl-dl-leucine can be determined at various temperatures.

Protocol:

-

Using the shake-flask method, determine the equilibrium solubility of N-Methyl-dl-leucine in a chosen solvent (e.g., water) at a range of different temperatures (e.g., 25 °C, 37 °C, 50 °C).

-

Ensure the temperature is precisely controlled throughout the equilibration period.

-

The data can be used to construct a solubility curve as a function of temperature.

Thermodynamic Insights into the Dissolution Process

By analyzing the temperature dependence of solubility, key thermodynamic parameters of the dissolution process can be estimated. The van't Hoff equation can be used to relate the change in solubility with temperature to the enthalpy of solution (ΔH°sol). A positive ΔH°sol indicates an endothermic dissolution process, where solubility increases with temperature. Conversely, a negative ΔH°sol signifies an exothermic process, where solubility decreases as temperature rises. Further thermodynamic analysis can also provide insights into the entropy of solution (ΔS°sol), indicating the change in disorder during the dissolution process.[6][13]

Conclusion

N-Methyl-dl-leucine presents a compelling case study in how subtle molecular modifications can significantly influence the physicochemical properties of a molecule. While comprehensive experimental solubility data for this compound remains to be fully elucidated in the scientific literature, this guide has provided a robust theoretical framework for understanding its expected solubility characteristics. The N-methylation of leucine is anticipated to enhance its aqueous solubility, primarily through the disruption of intermolecular hydrogen bonding in the solid state.

The detailed experimental protocols provided herein empower researchers to systematically and accurately determine the thermodynamic solubility of N-Methyl-dl-leucine in various solvents, as well as its pH- and temperature-dependent solubility profiles. The generation of such data will not only be invaluable for the specific applications of this compound but will also contribute to a broader understanding of the solubility of N-methylated amino acids, a class of molecules with growing importance in the development of next-generation therapeutics and advanced biomaterials.

References

-

PubChem. (n.d.). N-Methyl-dl-leucine. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2020). Solubility Measurement, Correlation, and Thermodynamic Analysis of N -Acetyl- l -leucine in 12 Pure Organic Solvents from 283.15 to 323.15 K. [Link]

-

Sharma, A., et al. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry, 13(39), 9993-10006. [Link]

-

Shiah, I.-M., et al. (2009). Solubilities of amino acids in water at various pH values under 298.15 K. Fluid Phase Equilibria, 285(1), 90-95. [Link]

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. [Link]

-

Lazzús, J. A. (2018). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research, 57(38), 12852-12869. [Link]

-

PubChem. (n.d.). L-Leucine. National Center for Biotechnology Information. [Link]

-

Lytkin, A. I., et al. (2016). Thermodynamics of the Dissolution of Crystalline L-Methionine in Water. Russian Journal of Physical Chemistry A, 90(5), 969-972. [Link]

-

Adeleye, A. S., et al. (2018). Quantitative analysis of changes in amino acids levels for cucumber (Cucumis sativus) exposed to nano copper. eScholarship. [Link]

-

Al-Kassas, R., et al. (2020). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Advances, 10(46), 27565-27576. [Link]

-

Cheméo. (n.d.). Chemical Properties of Leucine (CAS 61-90-5). [Link]

-

ResearchGate. (2015). How do I prepare leucine standard solution in terms of amino meq/g?. [Link]

-

Dutcher, D. D., et al. (2020). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data, 65(11), 5348-5357. [Link]

-

AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. [Link]

-

Al-Shehri, S., et al. (2022). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. ACS Omega, 7(40), 35834-35843. [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Ferreira, L. A., et al. (2022). Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations. Journal of Chemical & Engineering Data, 67(6), 1464-1474. [Link]

-

Chemistry For Everyone. (2025). How To Make Amino Acid Solution For Chromatography?. [Link]

-

Stroganova, E.A., & Guzova, V.A. (2024). Methods for Determining Individual Amino Acids in Biological Fluids. Biomedical Chemistry: Research and Methods, 3(1), e00068. [Link]

-

Wimley, W. C., & White, S. H. (1992). Temperature dependence of amino acid hydrophobicities. Protein Science, 1(10), 1364-1374. [Link]

-

Dressman, J. B., et al. (2018). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 25(3), 6-13. [Link]

-

Brega, V., et al. (2019). Solvation thermodynamics from cavity shapes of amino acids. Proceedings of the National Academy of Sciences, 116(19), 9206-9211. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. N-Methyl-dl-leucine | C7H15NO2 | CID 567743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. chemimpex.com [chemimpex.com]

- 5. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. escholarship.org [escholarship.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Solvation thermodynamics from cavity shapes of amino acids - PMC [pmc.ncbi.nlm.nih.gov]

N-Methyl-dl-leucine's impact on peptide lipophilicity

Beginning Research Phase

I am currently starting with focused Google searches to gather information on N-Methyl-dl-leucine. I am specifically interested in its effects on peptide lipophilicity, especially considering its structural features. My aim is to build a solid foundation of knowledge.

Analyzing Search Findings

I've moved beyond the initial search and started to analyze the findings. I'm structuring the technical guide, beginning with lipophilicity's importance in peptide drugs, then on to N-methylation's effect on leucine and experimental protocols. I'm now drafting tables with hypothetical data and planning diagrams to visualize the concepts, ready to start writing the main guide body.

Expanding Guide Content

I'm now expanding my investigation to include experimental methods for measuring lipophilicity, like RP-HPLC and logP/logD calculations. I'll synthesize everything to craft the technical guide's structure, starting with an introduction to lipophilicity in peptide drug development, then a deep dive into N-methylation's effects on leucine. Next, I plan to create the guide's main body, with data tables and diagrams. I will include in-text citations. Finally, I will compile a references section.

foundational research on N-methylated amino acid incorporation

Beginning Initial Research

My initial steps involve thorough Google searches to build a solid base of knowledge. I'm focusing on N-methylated amino acids, exploring enzymatic and chemical synthesis, any associated hurdles, and their uses in peptides and proteins. This foundational research is crucial for framing my subsequent exploration.

Outlining Guide Structure

I'm now analyzing search results to identify key concepts and organize information for the guide. A logical flow is emerging, starting with N-methylation principles, moving to methodologies, then analytical challenges, and concluding with functional implications and future directions. I'm also finding authoritative sources for in-text citations and compiling a reference list.

Planning Content Creation

I'm now deep-diving into content creation. I've drafted an introduction that emphasizes N-methylated amino acids' role in drug discovery. Subsequent sections will explain the reasoning behind experimental choices, focusing on self-validating protocols. I'm also planning Graphviz diagrams to compare enzymatic/chemical syntheses visually and tables to summarize quantitative data, such as incorporation efficiencies. Next will be detailed, step-by-step experimental protocols.

Methodological & Application

Application Notes and Protocols for the Incorporation of N-Methyl-dl-leucine in Solid-Phase Peptide Synthesis

Introduction: The Significance and Challenges of N-Methylation

The strategic incorporation of N-methylated amino acids, such as N-Methyl-dl-leucine (N-Me-Leu), into peptide backbones is a powerful tool in medicinal chemistry and drug development. N-methylation can significantly enhance the pharmacokinetic properties of peptides by increasing their metabolic stability against enzymatic degradation, improving cell permeability, and enhancing oral bioavailability.[1][2][3] However, these benefits come with synthetic challenges. The presence of a methyl group on the amide nitrogen introduces considerable steric hindrance and reduces the nucleophilicity of the secondary amine, making the formation of the peptide bond more difficult compared to its primary amine counterpart.[4][5]

This guide provides a comprehensive overview of the principles and practical protocols for the successful incorporation of N-Methyl-dl-leucine in solid-phase peptide synthesis (SPPS). We will delve into the intricacies of coupling reagent selection, reaction condition optimization, and analytical monitoring to equip researchers with the knowledge to navigate the complexities of synthesizing N-methylated peptides.

Understanding the Core Challenge: Steric Hindrance and Reduced Reactivity

The primary obstacle in the synthesis of peptides containing N-methylated amino acids is the difficulty in forming the amide bond. This challenge manifests in several ways:

-

Low Coupling Yields: The steric bulk of the N-methyl group impedes the approach of the activated amino acid, leading to incomplete reactions and the formation of deletion sequences, which ultimately lowers the overall yield of the target peptide.[1]

-

Racemization: To overcome the steric barrier, more forceful coupling conditions are often employed. However, these harsh conditions can increase the risk of epimerization of the activated amino acid, compromising the stereochemical integrity of the final peptide.[1]

-

Side Reactions: The formation of diketopiperazines is a common side reaction, particularly when an N-methylated amino acid is the second residue to be coupled on the resin.[6]

To surmount these challenges, a careful and informed selection of coupling reagents and the optimization of reaction parameters are paramount.

Strategic Selection of Coupling Reagents for N-Methylated Residues

Standard coupling reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) are often inefficient for coupling sterically hindered N-methylated amino acids.[4] More potent activating agents are required to achieve high coupling efficiencies. The choice of coupling reagent is a critical determinant for the successful synthesis of N-methylated peptides.

| Coupling Reagent | Activation Mechanism & Properties | Advantages | Disadvantages | Recommended Use |

| HATU | Forms a highly reactive OAt-active ester. | High coupling efficiency, rapid reaction times, and reduced risk of racemization.[1][7] | Higher cost compared to carbodiimides. | First choice for most N-methylated amino acid couplings, especially difficult ones.[4] |

| HCTU | Similar to HATU but with a chloro-derivative of HOBt. | Efficient coupling with minimal side reactions. Byproducts are less hazardous than those from BOP. | Can be less effective for the most sterically hindered couplings compared to HATU.[1] | A good general-purpose coupling reagent for N-methylated amino acids. |

| PyBOP/HOAt | Forms a reactive OBt or OAt ester. | Highly effective for sterically hindered couplings.[6] | Potential for guanidinylation of the N-terminal amine as a side reaction. | Effective for difficult couplings, particularly when HATU is not available. |

| PyAOP | Forms a highly reactive OAt-active ester. | Particularly effective for coupling N-protected N-methyl amino acids to other N-methyl amino acids.[6][8] | Similar cost considerations as other advanced phosphonium/uronium salts. | Recommended for challenging couplings involving consecutive N-methylated residues. |

| DIC/HOAt | Carbodiimide-based activation with an additive. | Cost-effective, with a low risk of racemization under non-basic conditions.[1] | Slower reaction times compared to uronium/phosphonium reagents.[1] | Suitable for couplings where racemization is a primary concern and longer reaction times are acceptable. |

Experimental Workflow for SPPS of N-Methyl-dl-leucine Containing Peptides

The following diagram illustrates the general workflow for the incorporation of N-Methyl-dl-leucine into a peptide sequence using the Fmoc/tBu strategy.

Caption: General workflow for N-Methyl-dl-leucine Solid-Phase Peptide Synthesis (SPPS).

Detailed Protocols

The following protocols are based on the widely used Fmoc/tBu strategy for solid-phase peptide synthesis.[9]

Protocol 1: Loading of Fmoc-N-Methyl-dl-leucine onto 2-Chlorotrityl Chloride (2-CTC) Resin

Rationale: 2-CTC resin is recommended for loading the first amino acid, especially when it is an N-methylated residue, as it helps to minimize the formation of diketopiperazines.[1]

Materials:

-

2-Chlorotrityl chloride (2-CTC) resin

-

Fmoc-N-Me-dl-Leu-OH

-

Dichloromethane (DCM), anhydrous

-

N,N-Diisopropylethylamine (DIEA)

-

Methanol (MeOH)

-

Solid-phase synthesis vessel

Procedure:

-

Swell the 2-CTC resin (1 eq) in anhydrous DCM for at least 30 minutes in a synthesis vessel.

-

In a separate vial, dissolve Fmoc-N-Me-dl-Leu-OH (1.5-2 eq) and DIEA (3-4 eq) in anhydrous DCM.

-

Drain the DCM from the swollen resin and add the amino acid solution.

-

Agitate the mixture for 2-4 hours at room temperature.

-

To cap any unreacted chlorotrityl groups, add a solution of DCM/MeOH/DIEA (80:15:5 v/v/v) and agitate for 30 minutes.

-

Drain the capping solution and wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x).

-

Dry the resin under vacuum. The loading of the resin can be determined spectrophotometrically by Fmoc quantification.

Protocol 2: Peptide Chain Elongation - Coupling an Amino Acid onto an N-Methylated N-Terminus

Rationale: This protocol utilizes HATU as the coupling reagent to efficiently form the peptide bond with the sterically hindered N-methylated amine. Double coupling may be necessary to drive the reaction to completion.

Materials:

-

Fmoc-protected peptide-resin with N-terminal N-Me-Leu

-

Fmoc-protected amino acid (next in sequence)

-

N,N-Dimethylformamide (DMF)

-

20% (v/v) Piperidine in DMF

-

HATU (1-(7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIEA)

Procedure:

-

Fmoc Deprotection:

-

Swell the peptide-resin in DMF.

-

Treat the resin with 20% piperidine in DMF for 5 minutes. Drain.

-

Repeat the treatment with 20% piperidine in DMF for 15-20 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[1]

-

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve the incoming Fmoc-protected amino acid (3 eq), HATU (2.9 eq) in DMF.[1]

-

Add DIEA (6 eq) to the solution to activate the amino acid.[1]

-

Immediately add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture for 1-2 hours at room temperature. For particularly difficult couplings, the reaction time can be extended, or microwave-assisted synthesis can be employed to enhance efficiency.[2][4][5]

-

-

Monitoring the Coupling Reaction:

-

The standard ninhydrin (Kaiser) test will not work for secondary amines and will give a false negative result.[4][9]

-

Use the bromophenol blue test to monitor the presence of unreacted N-methylated amines. A blue to green color indicates an incomplete reaction, while a yellow color signifies completion.[4][7]

-

-

Recoupling (if necessary):

-

If the bromophenol blue test indicates incomplete coupling, drain the reaction solution, wash the resin with DMF (3x), and repeat the coupling step with a fresh solution of activated amino acid.

-

-

Washing:

-

Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.

-

Caption: Activation and coupling mechanism using HATU for N-Methyl-dl-leucine SPPS.

Protocol 3: Cleavage and Deprotection

Rationale: This final step cleaves the synthesized peptide from the resin support and removes the side-chain protecting groups.

Materials:

-

Fully assembled peptide-resin

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS) (scavenger)

-

Water (scavenger)

-

Cold diethyl ether

Procedure:

-

Wash the fully assembled peptide-resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail, typically 95% TFA, 2.5% TIS, and 2.5% water. The composition of the scavenger cocktail may need to be adjusted based on the amino acids present in the peptide sequence.

-

Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

-

Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

Troubleshooting Common Issues in N-Methylated Peptide Synthesis

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Coupling Yield | - Ineffective coupling reagent- Insufficient reaction time- Steric hindrance | - Use a high-reactivity coupling reagent like HATU or PyAOP.[6][7]- Increase the coupling time or perform a double coupling.[4]- Consider microwave-assisted synthesis to enhance coupling efficiency.[2][5] |

| Racemization | - Harsh coupling conditions- Prolonged pre-activation time- Strong base | - Use a weaker, sterically hindered base like collidine instead of DIEA.- Minimize the pre-activation time of the amino acid.- Perform the coupling at a lower temperature (e.g., 0°C).[10] |

| Diketopiperazine Formation | - Occurs when the second amino acid is coupled, especially if it is proline or another N-methylated residue. | - Use 2-chlorotrityl chloride resin for loading the first amino acid.[1]- Use a less basic Fmoc deprotection condition for the second residue. |

| Incomplete Fmoc Deprotection | - Steric hindrance around the Fmoc group. | - Increase the deprotection time or perform a second deprotection step.[4] |

| HPLC Profile Shows Multiple Peaks | - Slow conversion between conformers of the N-methylated peptide. | - This is often an inherent property of N-methyl-rich peptides and may not indicate impurity. Analysis at elevated temperatures can sometimes simplify the chromatogram.[6] |

Alternative Strategy: On-Resin N-Methylation

An alternative to incorporating pre-synthesized Fmoc-N-Me-dl-Leu-OH is to perform the N-methylation on the resin-bound peptide. This method can be cost-effective and allows for the site-selective methylation of specific residues.[2] The general procedure involves the protection of the primary amine with a protecting group such as o-nitrobenzenesulfonyl (o-NBS), followed by methylation and subsequent deprotection of the o-NBS group.[2][4]

Conclusion

The synthesis of peptides containing N-Methyl-dl-leucine presents unique but manageable challenges. By understanding the underlying principles of steric hindrance and reactivity, and by employing optimized protocols with highly efficient coupling reagents, researchers can successfully incorporate these valuable modifications into their peptide sequences. The strategies and protocols outlined in this guide provide a robust framework for achieving high yields and purity in the synthesis of N-methylated peptides, thereby facilitating the development of novel peptide-based therapeutics with enhanced pharmacological properties.

References

- Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.

-

Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. [Link]

-

Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153–166. [Link]

-

Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-Methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1331–1342. [Link]

-

El-Faham, A., & Albericio, F. (2018). N-methylation in amino acids and peptides: Scope and limitations. Biopolymers, 109(8), e23110. [Link]

-

Katritzky, A. R., et al. (2004). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 69(1), 130-134. [Link]

-

Hewitt, W. M., et al. (2015). Peptide to Peptoid Substitutions Increase Cell Permeability in Cyclic Hexapeptides. Organic Letters, 17(18), 4494-4497. [Link]

-

Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183–5189. [Link]

-

Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids - CEM Corporation. [Link]

-

Zuckermann, R. N., Kerr, J. M., Kent, S. B., & Moos, W. H. (1992). Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis. Journal of the American Chemical Society, 114(26), 10646–10647. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]

- 3. N-methylation in amino acids and peptides: Scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]